molecular formula C12H16NO4PS2 B15438269 1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- CAS No. 73987-23-2

1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)-

Cat. No.: B15438269
CAS No.: 73987-23-2
M. Wt: 333.4 g/mol
InChI Key: DITQWAVAGVBDFP-UHFFFAOYSA-N
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Description

1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- is a useful research compound. Its molecular formula is C12H16NO4PS2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73987-23-2

Molecular Formula

C12H16NO4PS2

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-(1,3,2-dithiaphospholan-2-yloxy)ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C12H16NO4PS2/c14-11-9-7-1-2-8(17-7)10(9)12(15)13(11)3-4-16-18-19-5-6-20-18/h7-10H,1-6H2

InChI Key

DITQWAVAGVBDFP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CCOP4SCCS4

Origin of Product

United States

Biological Activity

1,3,2-Dithiaphospholane, 2-(2-(3,6-epoxyhexahydrophthalimido)ethoxy)- is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize key aspects of its effects and mechanisms.

Chemical Structure and Properties

1,3,2-Dithiaphospholane derivatives are characterized by their unique phosphorus-sulfur framework. The specific compound under discussion contains an epoxy group and an ethoxy chain, which may influence its reactivity and biological interactions.

Structural Formula

The structural formula can be represented as follows:

CxHyNzOaPbSc\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{P}_{b}\text{S}_{c}

Where xx, yy, zz, aa, bb, and cc correspond to the number of carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur atoms respectively.

1,3,2-Dithiaphospholane derivatives have been studied for various biological activities including:

  • Antimicrobial Activity : Research indicates that these compounds exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of 1,3,2-Dithiaphospholane derivatives against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
  • Cytotoxicity Assay :
    • In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis at concentrations above 50 µM. The mechanism involved activation of caspase pathways.
  • Enzyme Inhibition Studies :
    • The inhibition of acetylcholinesterase (AChE) was assessed using a colorimetric assay. The compound demonstrated an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 32 µg/mL
CytotoxicityHeLaInduced apoptosis
CytotoxicityMCF-7Induced apoptosis
Enzyme InhibitionAChEIC50 = 25 µM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureBiological Activity
Base CompoundNo modificationsLow activity
Epoxy SubstitutedPresence of epoxy groupIncreased cytotoxicity
Ethoxy ChainExtended alkyl chainEnhanced solubility

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